molecular formula C10H16N4O4 B256780 Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

Katalognummer B256780
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: GCBXUTDKTXHMAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.

Wirkmechanismus

The mechanism of action of Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate involves the inhibition of specific enzymes and proteins in cells. The compound binds to specific active sites on enzymes and proteins, leading to the disruption of their normal function. This disruption can lead to the inhibition of cellular processes, such as DNA replication, protein synthesis, and cell division.
Biochemical and Physiological Effects
The biochemical and physiological effects of Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate depend on the specific application. In materials science, the compound's unique structure allows for the creation of materials with specific properties, such as high thermal stability, electrical conductivity, and mechanical strength.
In medicinal chemistry, the compound's biochemical and physiological effects depend on the specific disease being treated. For example, the compound has shown promising results in the treatment of cancer by inhibiting specific enzymes involved in cancer cell growth and division. Inflammation can also be reduced by the inhibition of specific enzymes. Bacterial infections can be treated by inhibiting bacterial enzymes involved in cell wall synthesis or DNA replication.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate in lab experiments include its high yield, stability, and versatility. The compound can be easily synthesized, purified, and used in various applications, including materials science, medicinal chemistry, and agriculture.
The limitations of using Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate in lab experiments include its potential toxicity and limited solubility in certain solvents. Researchers must take precautions when handling the compound to avoid any adverse effects. Additionally, the compound's limited solubility can make it difficult to use in certain applications.

Zukünftige Richtungen

For Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate include the development of new materials with specific properties, the identification of new therapeutic targets for disease treatment, and the optimization of the compound's synthesis method to improve yield and purity. Additionally, the compound's potential toxicity and limited solubility can be addressed through further research and development.

Synthesemethoden

The synthesis of Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate involves the reaction of butyl acrylate with cyanuric acid in the presence of a base catalyst. The process results in the formation of a white crystalline solid that can be purified through recrystallization. The yield of the synthesis method is relatively high, and the product is stable under normal conditions.

Wissenschaftliche Forschungsanwendungen

Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate has numerous potential applications in scientific research. One of the most significant areas of research involves its use as a building block for the synthesis of new materials. The compound's unique structure allows for the creation of materials with specific properties, such as high thermal stability, electrical conductivity, and mechanical strength.
Another area of research involves the use of Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate in medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. The compound's mechanism of action involves the inhibition of specific enzymes and proteins, leading to the disruption of cellular processes in diseased cells.

Eigenschaften

Produktname

Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

Molekularformel

C10H16N4O4

Molekulargewicht

256.26 g/mol

IUPAC-Name

butyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate

InChI

InChI=1S/C10H16N4O4/c1-3-4-5-18-9(16)6(2)11-7-8(15)12-10(17)14-13-7/h6H,3-5H2,1-2H3,(H,11,13)(H2,12,14,15,17)

InChI-Schlüssel

GCBXUTDKTXHMAY-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O

Kanonische SMILES

CCCCOC(=O)C(C)NC1=NNC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.